1-(2-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline
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Overview
Description
1-(2-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorophenyl group enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.
Preparation Methods
The synthesis of 1-(2-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzylamine with 2-chloroquinoline-3-carbaldehyde in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often include refluxing in ethanol or another suitable solvent at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Scientific Research Applications
1-(2-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity . The compound’s ability to bind to these targets is often studied using molecular docking and dynamics simulations .
Comparison with Similar Compounds
1-(2-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline can be compared with other triazoloquinoline derivatives, such as:
1-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoline: Similar in structure but with a chlorine atom instead of fluorine, which may alter its biological activity.
1-(2-methylphenyl)[1,2,4]triazolo[4,3-a]quinoline: The presence of a methyl group instead of fluorine can affect its pharmacokinetic properties.
1-(2-nitrophenyl)[1,2,4]triazolo[4,3-a]quinoline: The nitro group can significantly change the compound’s reactivity and biological effects.
The uniqueness of this compound lies in its fluorine atom, which enhances its lipophilicity and metabolic stability, making it a promising candidate for further research and development .
Properties
IUPAC Name |
1-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3/c17-13-7-3-2-6-12(13)16-19-18-15-10-9-11-5-1-4-8-14(11)20(15)16/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEMALHNFXTACH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201121 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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